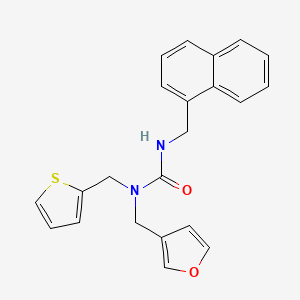
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a complex organic compound characterized by its unique structural framework that incorporates furan, thiophene, and naphthalene moieties. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The molecular formula for this compound is C22H20N2OS, and it can be synthesized through multi-step organic reactions involving intermediate compounds derived from furan and thiophene. Typical synthesis methods include:
- Preparation of intermediates : Furan and thiophene derivatives are synthesized first.
- Coupling reactions : These intermediates are then coupled under controlled conditions using organometallic catalysts.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial strains. For instance, its efficacy was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for MCF-7 cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 18 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity. The exact targets remain to be fully elucidated but may include:
- Enzymes involved in apoptosis : Such as caspases.
- Receptors related to cell signaling : Including growth factor receptors.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A research team tested the compound against a panel of bacterial strains and reported notable efficacy, particularly against gram-positive bacteria.
- Anticancer Investigation : Another study focused on the effects of this compound on various cancer cell lines, revealing promising results that warrant further exploration in vivo.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(23-13-19-7-3-6-18-5-1-2-9-21(18)19)24(14-17-10-11-26-16-17)15-20-8-4-12-27-20/h1-12,16H,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAHGDMCWHDMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














